molecular formula C20H20ClN B3179405 Demethylcyproheptadine Hydrochloride CAS No. 4331-45-7

Demethylcyproheptadine Hydrochloride

Cat. No.: B3179405
CAS No.: 4331-45-7
M. Wt: 309.8 g/mol
InChI Key: CJRAIDUOUNVWNQ-UHFFFAOYSA-N
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Description

Demethylcyproheptadine Hydrochloride (CPH) is chemically designated as 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate (Figure 1a). It belongs to the class of sedating antihistamines and exhibits additional properties such as antimuscarinic, serotonin-antagonist, and calcium-channel blocking actions. CPH is commonly used for symptomatic relief in allergic conditions like urticaria, angioedema, rhinitis, conjunctivitis, and pruritic skin disorders. Additionally, it finds applications in migraine management, osteoarthritis treatment, and prevention/treatment of vascular diseases .


Synthesis Analysis

The synthesis of CPH involves several steps, including the formation of its diazonium salt and subsequent reaction with sodium sulfite. Detailed procedures for its synthesis can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of CPH is C21H21N.HCl , with a molar mass of approximately 287.406 g/mol . Its 3D structure consists of a piperidine ring fused to a dibenzocycloheptene ring system. The presence of the hydrochloride group contributes to its solubility and stability .


Chemical Reactions Analysis

This reaction was historically used to determine the strength (concentration) of vinegar samples .

Mechanism of Action

CPH acts as a competitive antagonist of both serotonin and histamine receptors. Its sedating effects are attributed to its antihistaminic properties. Additionally, it has been explored for appetite stimulation and off-label use in treating serotonin syndrome .

Properties

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N.ClH/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17;/h1-10,21H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRAIDUOUNVWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylcyproheptadine Hydrochloride
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Demethylcyproheptadine Hydrochloride
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Demethylcyproheptadine Hydrochloride
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Demethylcyproheptadine Hydrochloride
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Reactant of Route 6
Demethylcyproheptadine Hydrochloride

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